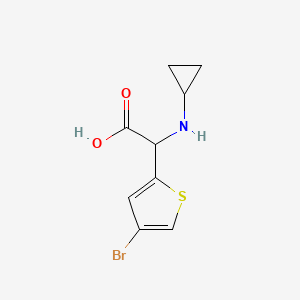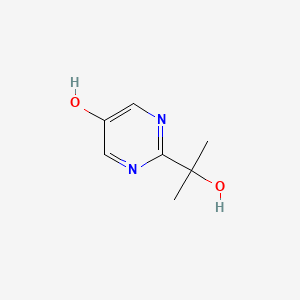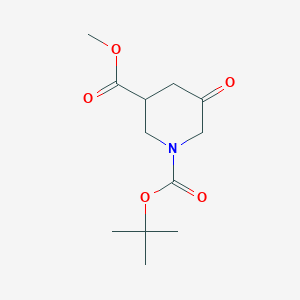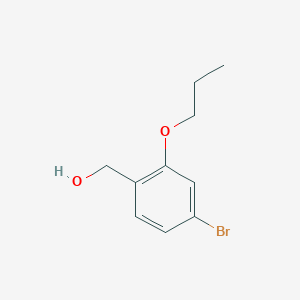
2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid
Übersicht
Beschreibung
2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid (BTPA) is an organic acid that has been used in a variety of scientific research applications. It is a brominated derivative of thiophene, which is a five-membered heterocyclic compound containing sulfur and two carbon atoms. BTPA has been used in the synthesis of various compounds due to its high reactivity and stability, as well as its ability to form strong bonds with other compounds. BTPA has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- The sodium salt of 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids, related to the compound , react with carbanions in the presence of copper or copper(II) acetate to give condensation products by displacement of bromide ion. This method is used for the synthesis of thienopyranones and thienopyridinones, which have potential applications in various fields of organic chemistry (Ames & Ribeiro, 1975).
Organic Synthesis :
- A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs were synthesized through Suzuki cross-coupling reactions. These compounds have been studied for their non-linear optical properties, reactivity, and structural features, showcasing the versatility of bromothiophen derivatives in advanced material applications (Rizwan et al., 2021).
Photophysical Properties :
- Novel fluorescent aryl-substituted thiophene derivatives, using 4-bromothiophene-2-carbaldehyde as a precursor, have been synthesized. These compounds are promising for organic light-emitting diode materials. Their UV-Vis absorption and photoluminescent spectra were investigated, highlighting their potential in the development of new optoelectronic devices (Xu & Yu, 2011).
Polymer Chemistry :
- Bronsted acids have been found effective for the cationic chain-growth polymerization of a variety of 2-halogenated-3-substituted-thiophenes. This method can be used to prepare highly solution-processable and conductive poly(alkylthiothiophene)s, expanding the scope of materials that can be synthesized from bromothiophene derivatives (Balasubramanian et al., 2014).
Microwave-Assisted Synthesis :
- 2-Acetyl-5-bromothiophene, similar to the chemical in focus, has been used for Suzuki cross-coupling reactions under microwave irradiating conditions, demonstrating the efficiency of modern synthesis techniques in creating complex thiophene-based structures (Dawood et al., 2015).
Eigenschaften
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c10-5-3-7(14-4-5)8(9(12)13)11-6-1-2-6/h3-4,6,8,11H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKDKHXJSDJWDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CC(=CS2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromothiophen-2-yl)-2-(cyclopropylamino)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)



![Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374417.png)
![tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1374418.png)
![Tert-butyl 6-bromospiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B1374419.png)

![10-Bromo-2-iodo-9-methyl-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine](/img/structure/B1374421.png)


